Bienvenue dans la boutique en ligne BenchChem!

2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine

Physicochemical profiling Drug-likeness Lead optimization

2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine (CAS 1513599-71-7, molecular formula C₈H₆N₆S, MW 218.24 g/mol) is a heterocyclic small molecule comprising a 1H-imidazo[4,5-b]pyridine core substituted at the 2-position with a 1,2,3-thiadiazol-5-yl ring and bearing a free 5-amine group. It is catalogued as EN300-2299531 by Enamine and AKOS018379782, and is primarily positioned as a screening compound and synthetic building block for medicinal chemistry programs.

Molecular Formula C8H6N6S
Molecular Weight 218.24
CAS No. 1513599-71-7
Cat. No. B2673091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine
CAS1513599-71-7
Molecular FormulaC8H6N6S
Molecular Weight218.24
Structural Identifiers
SMILESC1=CC(=NC2=C1NC(=N2)C3=CN=NS3)N
InChIInChI=1S/C8H6N6S/c9-6-2-1-4-7(12-6)13-8(11-4)5-3-10-14-15-5/h1-3H,(H3,9,11,12,13)
InChIKeyVPVLSZPTHWOJGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine (CAS 1513599-71-7): Core Scaffold Identity and Procurement Context


2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine (CAS 1513599-71-7, molecular formula C₈H₆N₆S, MW 218.24 g/mol) is a heterocyclic small molecule comprising a 1H-imidazo[4,5-b]pyridine core substituted at the 2-position with a 1,2,3-thiadiazol-5-yl ring and bearing a free 5-amine group [1]. It is catalogued as EN300-2299531 by Enamine and AKOS018379782, and is primarily positioned as a screening compound and synthetic building block for medicinal chemistry programs [2]. The compound belongs to the imidazothiadiazole chemotype, a class that has yielded clinical-stage protease-activated receptor 4 (PAR4) antagonists such as BMS-986120 and BMS-986141, as well as potent kinase inhibitors targeting ALK5, MNK, and Aurora kinases [3].

Why Generic Substitution Falls Short for 2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine: Structural and Physicochemical Specificity


The imidazo[4,5-b]pyridine scaffold is highly sensitive to the nature of the 2-position substituent, and the 1,2,3-thiadiazol-5-yl group in this compound cannot be replaced by a thiazole, oxadiazole, or unsubstituted analog without fundamentally altering key drug-likeness parameters and target-binding potential [1]. The additional endocyclic nitrogen in thiadiazole versus thiazole increases the hydrogen bond acceptor (HBA) count from approximately 5 to 6 and raises the topological polar surface area (TPSA) from approximately 100 Ų (estimated for the thiazole analog) to 122 Ų, substantially modifying permeability and solubility profiles [2]. Furthermore, the imidazothiadiazole chemotype has been explicitly optimized in multiple independent drug discovery programs—including the BMS PAR4 antagonist series and ALK5 inhibitor programs—where even minor substituent changes at the 2-position resulted in orders-of-magnitude shifts in potency and selectivity [3]. Generic substitution with a non-thiadiazole analog therefore carries a high risk of losing target engagement and introducing unpredictable off-target profiles.

Quantitative Differentiation Evidence for 2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine (CAS 1513599-71-7) Versus Closest Analogs


Head-to-Head Physicochemical Comparison: Lipophilicity and Polar Surface Area Shift Relative to the Unsubstituted Parent Scaffold

2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine exhibits substantially altered physicochemical properties compared to the unsubstituted parent scaffold 1H-imidazo[4,5-b]pyridin-5-amine (CAS 69825-84-9). The XLogP3 increases from -0.05 (parent) to 0.6 (target), representing a shift of approximately +0.65 log units toward the optimal CNS drug-likeness range (1–3), while TPSA nearly doubles from 68 Ų to 122 Ų [1]. The hydrogen bond acceptor count increases from 4 to 6, and the molecular weight increases from 134.14 to 218.24 g/mol. These computed properties are derived from PubChem and ChemSpider using standardized algorithms (XLogP3, Cactvs) and are directly comparable across the two compounds [1].

Physicochemical profiling Drug-likeness Lead optimization

Structural Differentiation: 1,2,3-Thiadiazole Versus 1,3-Thiazole at the 2-Position—Impact on Heteroatom Count and Hydrogen Bonding Capacity

The 1,2,3-thiadiazol-5-yl substituent in the target compound introduces three heteroatoms (two N, one S) in the pendant ring, compared to two heteroatoms (one N, one S) for the corresponding 1,3-thiazol-5-yl analog. This substitution increases the HBA count by one and provides an additional nitrogen lone pair available for hydrogen bonding or metal coordination [1]. In imidazo[4,5-b]pyridine-based angiotensin II receptor antagonists, replacement of tetrazole with oxathiadiazole, thiatriazole, and dioxobenzothiadiazine heterocyclic acid equivalents produced IC₅₀ values ranging from 0.7 nM to sub-micromolar, demonstrating that seemingly small changes in the heterocycle at the 2-position can alter potency by over 1000-fold [2]. The target compound's 1,2,3-thiadiazole ring specifically provides a distinct nitrogen arrangement (N–N–S) compared to the 1,3-thiazole (N–C–S), which is known to affect π-stacking geometry and target binding [1].

Bioisostere analysis Structure-activity relationship Heterocyclic chemistry

Procurement-Relevant Comparison: Vendor Pricing, Purity, and Available Quantities Versus the Parent Scaffold

The target compound is commercially available from Enamine (catalog EN300-2299531) and 1PlusChem (catalog 1P02888I) at 91% purity, with quantities ranging from 0.05 g to 5 g [1]. Pricing as of 2023–2024: 0.25 g at $572, 1 g at $1,157–$1,492, and 5 g at $3,355–$4,209 [1]. In contrast, the parent scaffold 1H-imidazo[4,5-b]pyridin-5-amine (CAS 69825-84-9) is widely available from multiple vendors at >95% purity and significantly lower cost (typically $50–$200/g), reflecting its simpler synthesis and broader commercial demand . The target compound's higher cost is attributable to the additional synthetic steps required to install the 1,2,3-thiadiazol-5-yl group at the 2-position of the imidazo[4,5-b]pyridine ring, and the limited number of suppliers (two identified) indicates a niche supply chain [1].

Chemical procurement Building block sourcing Cost-effectiveness

Class-Level Evidence: Imidazothiadiazole Chemotype Validation Through BMS-986120 and ALK5 Inhibitor Programs

Although direct biological data for 2-(thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine are not publicly available, the broader imidazothiadiazole chemotype—of which this compound is a core representative—has been validated in multiple independent drug discovery programs. BMS-986120, an imidazothiadiazole-based PAR4 antagonist, demonstrated IC₅₀ values of 9.5 nM in human blood and 2.1 nM in monkey blood, with minimal bleeding time prolongation relative to clopidogrel in non-human primate models [1]. In the kinase space, imidazo[2,1-b][1,3,4]thiadiazole derivative 6d exhibited ALK5 inhibition with IC₅₀ = 0.0012 μM and 91% selectivity over P38α kinase at 10 μM [2]. A closely related compound bearing the 1,2,3-thiadiazol-5-ylamino motif (6'-((1,2,3-thiadiazol-5-yl)amino)-8'-chloro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione, BDBM400826) showed MNK kinase inhibition with IC₅₀ = 55 nM in the ADP-Glo kinase assay [3]. These data establish that the 1,2,3-thiadiazole-imidazopyridine hybrid scaffold is productive for generating potent, selective ligands across multiple target classes.

PAR4 antagonism Kinase inhibition Antiplatelet therapy Chemotype validation

Synthetic Tractability and Derivatization Potential: Free 5-Amine as a Functional Handle Versus Blocked Analogs

The target compound possesses a free primary amine at the 5-position of the imidazo[4,5-b]pyridine ring, which is a distinct structural feature compared to many advanced imidazothiadiazole leads such as BMS-986120, where this position is typically elaborated with complex amide, urea, or sulfonamide substituents [1]. The target compound has only 1 rotatable bond (the thiadiazole-imidazopyridine linkage), conferring significant conformational rigidity [2]. In contrast, the parent scaffold 1H-imidazo[4,5-b]pyridin-5-amine has 0 rotatable bonds. The 5-amine group offers a well-precedented derivatization point: in imidazo[4,5-b]pyridine-based Aurora kinase inhibitors, amine elaboration at this position is critical for achieving isoform selectivity (e.g., Aurora A vs. Aurora B) and modulating pharmacokinetic properties [3]. The combination of a pre-installed heterocycle at the 2-position and a free amine at the 5-position makes this compound a strategically positioned intermediate that avoids 2–3 synthetic steps compared to starting from the unsubstituted parent scaffold [2].

Medicinal chemistry Library synthesis Late-stage functionalization

Optimal Research and Procurement Application Scenarios for 2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine (CAS 1513599-71-7)


Focused PAR4 Antagonist Library Synthesis Using the Pre-Installed Imidazothiadiazole Core

Medicinal chemistry teams pursuing protease-activated receptor 4 (PAR4) antagonists for antiplatelet therapy can leverage this compound as a direct entry point into the imidazothiadiazole chemotype validated by BMS-986120 (PAR4 IC₅₀ = 9.5 nM, human blood) and BMS-986141 [1]. The free 5-amine permits rapid generation of 50–200 compound libraries via amide coupling or reductive amination, avoiding the 3–5 synthetic steps required to build the imidazothiadiazole core de novo. This is particularly valuable given the demonstrated clinical translatability of this chemotype, where BMS-986120 showed minimal bleeding time prolongation versus clopidogrel in primate models [1].

Kinase Inhibitor Hit Expansion Starting from a Conformationally Restricted Scaffold

The compound's 1,2,3-thiadiazol-5-yl substituent provides a distinct hinge-binding motif validated by the MNK inhibitor BDBM400826 (IC₅₀ = 55 nM) and ALK5 inhibitors (IC₅₀ as low as 0.0012 μM) [2][3]. With only 1 rotatable bond and a TPSA of 122 Ų, the scaffold offers an attractive balance of rigidity and drug-likeness for kinase selectivity screening. Teams can use this compound as a starting point for structure-based design, where the additional thiadiazole nitrogen provides a hydrogen bond acceptor not available in thiazole analogs, potentially enabling unique hinge-region interactions [2].

Physicochemical Property-Driven Lead Optimization with Documented Comparator Baseline

For programs requiring a systematic exploration of lipophilicity-PSA space, this compound offers a well-characterized physicochemical profile (XLogP3 = 0.6, TPSA = 122 Ų) that sits in a desirable intermediate range compared to the overly hydrophilic parent scaffold (XLogP = -0.05, TPSA = 68 Ų) [4]. The +0.65 log unit lipophilicity shift and +54 Ų TPSA increase are quantifiably documented, allowing computational chemists to benchmark this scaffold against known CNS MPO or Lipinski rule-of-five parameters before committing to synthesis [4].

Budget-Conscious SAR Campaigns Requiring Pre-Functionalized Heterocyclic Building Blocks

Research groups with constrained synthesis budgets can procure this compound at 91% purity from Enamine (0.05 g at $268) or 1PlusChem (500 mg at $1,177) to initiate pilot SAR studies without investing in multi-step custom synthesis [5]. The two-supplier market and ~$800–$2,300/g price point should be factored into grant proposals and procurement planning, with lead times verified directly with vendors before project initiation [5].

Quote Request

Request a Quote for 2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.